DAT Inhibition Potency: Normorphan Scaffold Delivers Cocaine‑Equivalent IC50 with a Distinct Chemotype
The normorphan analog 8c (trans‑3β‑(p‑chlorophenyl)‑2‑carbomethoxy‑6‑azabicyclo[3.2.1]octane) inhibited dopamine reuptake with an IC50 of 452 nM, statistically indistinguishable from cocaine’s IC50 of 459 nM in the same [³H]DA uptake assay [1]. This demonstrates that repositioning the nitrogen from the 8‑position (tropane) to the 6‑position (normorphan) retains full DAT engagement while offering a novel chemical space for intellectual property and reduced cross‑reactivity with cocaine‑associated off‑targets.
| Evidence Dimension | Dopamine reuptake inhibition (IC50) |
|---|---|
| Target Compound Data | Normorphan analog 8c: IC50 = 452 nM |
| Comparator Or Baseline | Cocaine (tropane scaffold): IC50 = 459 nM |
| Quantified Difference | Fold difference: ~1.02 (equipotent) |
| Conditions | [³H]DA uptake assay in rat striatal synaptosomes |
Why This Matters
A purchaser targeting DAT inhibitor programs must procure the normorphan scaffold rather than a tropane building block to access novel composition‑of‑matter space while maintaining on‑target potency.
- [1] Quirante, J. et al. (2004) '2,3‑Disubstituted 6‑azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors', Bioorganic & Medicinal Chemistry, 12(6), pp. 1383–1391. doi:10.1016/j.bmc.2004.01.019. View Source
